2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
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Overview
Description
2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is advantageous due to its high efficiency and the ability to produce the compound in a single step .
Industrial Production Methods
The absence of metal catalysts and the simplicity of the workup procedure make this method attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. The amino group allows the compound to form hydrogen bonds with biological molecules, influencing their activity. The pyran and pyridine rings provide a rigid framework that can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with a cyano group instead of a ketone.
2-Amino-3-cyano-4H-chromene: Contains a chromene ring instead of a pyridine ring.
5H-Pyrano[4,3-b]pyridin-5-one: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is unique due to its combination of a pyridine and pyran ring, along with an amino group.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-amino-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2,(H2,9,10) |
InChI Key |
WRAFRQUEKNAXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1N=C(C=C2)N |
Origin of Product |
United States |
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